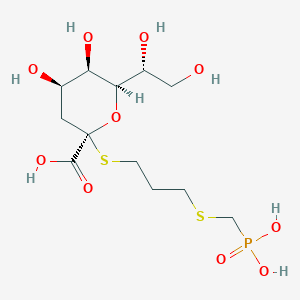
beta-Kdo thioglycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Kdo thioglycoside, also known as this compound, is a useful research compound. Its molecular formula is C12H23O10PS2 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Beta-Kdo Thioglycosides
The synthesis of beta-Kdo thioglycosides involves several methodologies that focus on achieving high stereoselectivity. Recent advancements have highlighted the use of different protective groups and reaction conditions to favor the formation of beta-anomers.
Reaction Conditions and Selectivity
- Thioglycosylation Reactions : The coupling of beta-Kdo thioglycosides with various glycosyl acceptors has been extensively studied. For instance, reactions using NIS/TMSOTf have shown a preference for beta-selectivity due to steric effects from protective groups on the Kdo moiety .
- Temperature and Solvent Effects : Lower temperatures tend to favor the formation of beta-glycosides, while higher temperatures can shift the selectivity towards alpha-glycosides. The choice of solvent also plays a critical role; ether solvents generally enhance alpha-selectivity .
| Reaction Conditions | Preferred Anomer | Yield (%) |
|---|---|---|
| Low Temperature in Ether | β-Glycosides | 65 |
| High Temperature in DCM | α-Glycosides | 50 |
| NIS/TMSOTf in MeCN | β-Glycosides | 70 |
Applications in Medicinal Chemistry
Beta-Kdo thioglycosides have shown promise in various medicinal applications, particularly in the development of glycoconjugates for vaccines and therapeutic agents.
Vaccine Development
The synthesis of Kdo-containing oligosaccharides has been pivotal for creating neoglycoconjugates used in vaccines against bacterial pathogens such as Chlamydia. These conjugates enhance immune responses by mimicking natural glycan structures found on bacterial surfaces .
Antiviral and Antibacterial Agents
Research indicates that Kdo derivatives exhibit potential antiviral and antibacterial properties. For example, modifications to Kdo structures can lead to compounds that inhibit bacterial adhesion or disrupt viral replication processes .
Synthesis of Chlamydia-Specific Trisaccharides
A significant study involved the total synthesis of Chlamydia-specific Kdo trisaccharides using beta-Kdo thioglycosides as donors. The methodology employed allowed for regioselective glycosylation, resulting in high yields of the desired trisaccharide structures .
Glycoarrays Development
Beta-Kdo thioglycosides have been utilized in the preparation of glycoarrays, which are essential tools for studying protein-carbohydrate interactions. These arrays enable researchers to screen for binding affinities between lectins and carbohydrate ligands derived from Kdo structures .
Propiedades
Número CAS |
131853-21-9 |
|---|---|
Fórmula molecular |
C12H23O10PS2 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[3-(phosphonomethylsulfanyl)propylsulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1 |
Clave InChI |
AYIOJQCPSDUSRV-SANCVJEGSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
SMILES isomérico |
C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)SCCCSCP(=O)(O)O)[C@@H](CO)O)O)O |
SMILES canónico |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Sinónimos |
3-deoxy-beta-manno-2-octulosonic acid thioglycoside beta-KDO thioglycoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















